3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARHOSFUZYSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate (4-fluorophenyl)(furan-2-yl)methanol . This intermediate can be synthesized through a biocatalytic kinetic resolution using immobilized Candida antarctica lipase B under continuous-flow conditions . The reaction conditions include using isooctane as the solvent, 37.7 mg of the enzyme, and three equivalents of isopropenyl acetate as the acyl donor at 60°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Continuous-flow biocatalysis is a promising approach for industrial production due to its efficiency, stereoselectivity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Variations in Furan or Fluorophenyl Substituents
Analogues with Modified Amide Linkages or Backbones
Complex Derivatives with Additional Functional Groups
| N-[2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide | Morpholine-sulfonyl and cyclopropyl-furan groups | 434.5 (C21H26N2O6S) | High molecular complexity; likely targets enzymes or receptors with extended binding pockets |
Key Comparative Insights
Substituent Effects
- Fluorine Position: The 2-fluorophenyl group in the target compound offers a balance between steric effects and electronic modulation.
- Furan Isomerism : Furan-2-yl vs. furan-3-yl substitution () alters π-stacking capabilities and hydrogen-bonding networks, impacting target selectivity.
- Hydrophilic Modifications : The hydroxyl group in the target compound and its analogues (e.g., ) improves aqueous solubility but may reduce blood-brain barrier penetration.
Pharmacokinetic Considerations
Biological Activity
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the furan derivative : The furan moiety is synthesized via cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of the fluorine atom at the 2-position of the phenyl ring enhances the compound's biological activity.
- Amide formation : The final step involves coupling the furan derivative with a propanamide structure, often facilitated by coupling agents like HATU or EDC.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the furan ring enhances binding affinity and selectivity towards these targets.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives containing furan and fluorine exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of tumor growth in vitro and in vivo models.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results suggest it may inhibit bacterial growth, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Cytotoxicity Assay : A study conducted on a series of fluorinated furan derivatives, including this compound, showed significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM.
- Antimicrobial Testing : In vitro testing revealed that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 15–30 µg/mL.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
